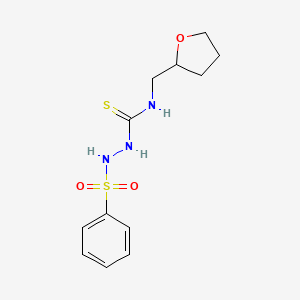
3-(4-morpholinylcarbonothioyl)phenyl 2-cyano-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-morpholinylcarbonothioyl)phenyl 2-cyano-3-phenylacrylate is a chemical compound that belongs to the class of acrylate derivatives. It is a yellowish crystalline powder that is soluble in organic solvents such as acetone and chloroform. This compound has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 3-(4-morpholinylcarbonothioyl)phenyl 2-cyano-3-phenylacrylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-(4-morpholinylcarbonothioyl)phenyl 2-cyano-3-phenylacrylate can induce apoptosis (programmed cell death) in cancer cells. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. In addition, it has been shown to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-morpholinylcarbonothioyl)phenyl 2-cyano-3-phenylacrylate in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-morpholinylcarbonothioyl)phenyl 2-cyano-3-phenylacrylate. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosage and administration. Another area of interest is its potential as a pesticide. More research is needed to determine its effectiveness against different plant pathogens and its potential impact on non-target organisms. Additionally, its potential as a building block for the synthesis of novel materials with unique properties should be further explored.
Synthesemethoden
The synthesis of 3-(4-morpholinylcarbonothioyl)phenyl 2-cyano-3-phenylacrylate involves the reaction of 3-(4-morpholinyl)thiophene-2-carbonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinylcarbonothioyl)phenyl 2-cyano-3-phenylacrylate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It also has potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In agriculture, it has been tested as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
[3-(morpholine-4-carbothioyl)phenyl] (E)-2-cyano-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c22-15-18(13-16-5-2-1-3-6-16)21(24)26-19-8-4-7-17(14-19)20(27)23-9-11-25-12-10-23/h1-8,13-14H,9-12H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBATEBOIQKZFE-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C(=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)/C(=C/C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(morpholine-4-carbothioyl)phenyl] (E)-2-cyano-3-phenylprop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6088330.png)
![7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6088344.png)

![ethyl N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B6088360.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088371.png)
![1-(2,1,3-benzoxadiazol-5-ylmethyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088372.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6088378.png)
![ethyl 3-(3-chlorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6088387.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6088388.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6088404.png)
![N-(4-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6088408.png)
![2-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6088417.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)